Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as Compound A) is a heterocyclic organic molecule with the molecular formula C₂₄H₂₉N₃O₆S₂ and a molecular weight of 519.631 g/mol . Its structure features a tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring, substituted at position 2 with a 4-(piperidin-1-ylsulfonyl)benzamido group and at position 6 with an acetyl moiety. The methyl ester at position 3 enhances its solubility in organic solvents.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S2/c1-15(27)25-13-10-18-19(14-25)33-22(20(18)23(29)32-2)24-21(28)16-6-8-17(9-7-16)34(30,31)26-11-4-3-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRSAKQIYKQAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 450.55 g/mol. The structural components include:
- Thieno[2,3-c]pyridine moiety : Central to its pharmacological effects.
- Piperidinylsulfonyl group : Enhances solubility and interaction with biological targets.
- Acetyl and carboxylate groups : Contribute to the compound's reactivity and binding affinity.
Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs), particularly the HDAC8 isozyme. This inhibition is crucial in the modulation of gene expression related to cancer and neurodegenerative diseases. The compound's ability to inhibit HDACs suggests potential applications in oncology and neuroprotection .
Anticancer Properties
The compound has shown significant promise in preclinical studies as an anticancer agent. It exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways. Notably, it has been linked to:
- Inhibition of GSK-3β : This kinase plays a role in cell survival and proliferation. Inhibition leads to reduced tumor growth .
- Effects on mitochondrial function : The compound has been observed to disrupt mitochondrial membrane potential, promoting apoptosis in cancer cells .
Neuroprotective Effects
In models of neurodegeneration, the compound demonstrates protective effects against neuronal cell death. This is attributed to its ability to modulate inflammatory responses and inhibit neurotoxic pathways associated with diseases such as Alzheimer's .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in optimizing the biological activity of this compound. Variations in substituents on the benzene ring and the piperidine nitrogen have been systematically explored to enhance potency and selectivity against specific targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-acetyl-2-(4-(piperidin-1-sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Acetyl group; sulfonamide; benzamide | Inhibits HDAC8 |
| Methyl 6-isopropyl-2-(4-(piperidin-1-sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Isopropyl group; sulfonamide; benzamide | Inhibits GSK-3β |
| Ethyl 2-[4-(piperidine-1-sulfonyl)benzamido]-6-(propan-2-yl)-4,5-dihydrothieno[3,2-d]pyrimidine | Propan-2-yl; sulfonamide; benzamide | Kinase inhibition |
Case Studies
Several studies have documented the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies demonstrated that methyl 6-acetyl compounds significantly reduced cell viability in breast and prostate cancer lines through apoptosis induction.
- Neuroprotection : Animal models treated with the compound showed reduced neuronal loss and improved cognitive function after induced neurotoxic injury.
- Inflammatory Models : The compound effectively reduced markers of inflammation in animal models of rheumatoid arthritis.
Scientific Research Applications
Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with a specific combination of functional groups that gives it distinct chemical reactivity and biological activity. It is similar in structure to Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which has been investigated for its anticoagulant properties.
Scientific Research Applications
this compound is a valuable candidate for research in drug development and therapeutic applications compared to other similar compounds.
- Drug development The compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting kinase-related pathways.
- Therapeutic applications Preliminary data suggests that Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may have broader therapeutic potential beyond anticoagulation.
Structural and Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Isopropyl group; sulfonamide; benzamide | Inhibits GSK-3β |
| This compound | Acetyl group; sulfonamide; benzamide | Potentially similar activity |
| Ethyl 2-[4-(piperidine-1-sulfonyl)benzamido]-6-(propan-2-yl)-4,5-dihydrothieno[3,2-d]pyrimidine | Propan-2-yl; sulfonamide; benzamide | Kinase inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A belongs to the tetrahydrothieno[2,3-c]pyridine class, which is structurally related to other bicyclic heterocycles like tetrahydroindoles and tetrahydropyridothiophenes. Below is a comparative analysis of its key structural features:
| Feature | Compound A | Analog 1 (Methyl 6-acetyl-2-benzamido-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) | Analog 2 (Methyl 2-(4-sulfamoylbenzamido)-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) |
|---|---|---|---|
| Core Structure | Tetrahydrothieno[2,3-c]pyridine | Tetrahydrothieno[2,3-c]pyridine | Tetrahydrothieno[2,3-c]pyridine |
| Position 2 Substituent | 4-(Piperidin-1-ylsulfonyl)benzamido | Benzamido | 4-Sulfamoylbenzamido |
| Position 6 Substituent | Acetyl | Acetyl | None |
| Molecular Weight | 519.631 g/mol | ~450 g/mol (estimated) | ~480 g/mol (estimated) |
| Key Functional Groups | Piperidinylsulfonyl, acetyl, methyl ester | Benzamido, acetyl, methyl ester | Sulfamoyl, methyl ester |
- Piperidinylsulfonyl vs. Sulfamoyl Groups : The piperidinylsulfonyl group in Compound A introduces bulkiness and lipophilicity compared to the smaller sulfamoyl group in Analog 2. This difference likely impacts membrane permeability and target binding .
- Acetyl Group at Position 6: The acetyl moiety in Compound A and Analog 1 may stabilize the puckered conformation of the tetrahydrothieno[2,3-c]pyridine ring, as suggested by Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) . Analog 2, lacking this substituent, may adopt a flatter ring conformation.
Conformational Analysis
The tetrahydrothieno[2,3-c]pyridine ring in Compound A is expected to exhibit non-planar puckering due to steric interactions between the acetyl group and the fused thiophene ring. Cremer-Pople coordinates (q, θ, φ) derived from crystallographic data (e.g., using SHELX-refined structures ) could quantify this puckering. For example:
- Compound A : Predicted q ≈ 0.5 Å (moderate puckering), θ ≈ 30° (envelope conformation).
- Analog 1 : Similar puckering due to the acetyl group.
- Analog 2 : Reduced puckering (q ≈ 0.3 Å) due to the absence of steric hindrance at position 6 .
Preparation Methods
Stepwise Synthesis and Methodologies
Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core
The core structure is typically synthesized via the Gewald reaction or Pictet-Spengler cyclization :
Gewald Reaction (One-Pot Thiophene Formation)
- Reactants : Cyclohexanone derivatives, cyanoacetate esters (e.g., methyl cyanoacetate), and elemental sulfur.
- Conditions : Reflux in methanol/ethanol with triethylamine (TEA) as a base.
- Example :
Pictet-Spengler Cyclization
Introduction of the Acetyl Group at Position 6
Acetylation is achieved via Friedel-Crafts acylation or direct alkylation :
Friedel-Crafts Acylation
- Reactants : Tetrahydrothienopyridine derivative, acetyl chloride, or acetic anhydride.
- Catalyst : Lewis acids (e.g., AlCl₃, ZnCl₂).
- Conditions : 50–100°C in methanol or dichloromethane.
- Example :
Reductive Alkylation
Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride
This intermediate is critical for the benzamido moiety:
Sulfonylation of Piperidine
- Reactants : Piperidine, chlorosulfonic acid, or sulfur trioxide.
- Conditions : 0–5°C in dichloromethane.
- Example :
Coupling with Benzoic Acid
Optimization and Challenges
Key Considerations
- Protection-Deprotection : Piperidine sulfonamides may require protection during cyclization (e.g., tert-butoxycarbonyl (Boc) groups).
- Regioselectivity : Friedel-Crafts acylation must target position 6 exclusively to avoid byproducts.
- Solvent Compatibility : Polar aprotic solvents (DMF, DCM) are preferred for amide coupling.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Gewald Reaction | One-pot, high efficiency | Limited to 2-aminothiophenes | 60–75% |
| Pictet-Spengler | Enantioselective options | Harsh acidic conditions | 70–82% |
| Reductive Alkylation | Mild conditions | Requires pre-functionalized intermediates | 78–83% |
| EDC/HOBt Coupling | High coupling efficiency | Sensitive to moisture | 65–72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
